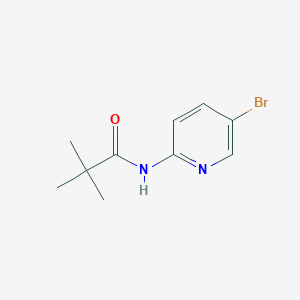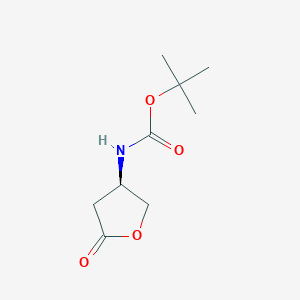
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is thought to be beneficial in the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile are numerous. This compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. It has also been shown to have antibacterial properties, which can help to fight off bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile in lab experiments is its wide range of potential applications. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are many potential future directions for research on 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted on its antibacterial and anti-inflammatory properties, with the goal of developing new treatments for bacterial infections and inflammatory diseases. Finally, more research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.
Métodos De Síntesis
The synthesis of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be achieved through a variety of methods, including the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base. Other methods include the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide, or the reaction of 2-chloro-3-formylpyridine with potassium cyanide.
Aplicaciones Científicas De Investigación
The scientific research application of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is vast and varied. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for bacterial infections.
Propiedades
Número CAS |
19867-18-6 |
|---|---|
Nombre del producto |
6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
Fórmula molecular |
C6H3ClN2O2 |
Peso molecular |
170.55 g/mol |
Nombre IUPAC |
6-chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O2/c7-5-1-4(10)3(2-8)6(11)9-5/h1H,(H2,9,10,11) |
Clave InChI |
RXXVHWHDEKSPRL-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(NC(=C(C1=O)C#N)O)Cl |
SMILES |
C1=C(NC(=C(C1=O)C#N)O)Cl |
SMILES canónico |
C1=C(NC(=C(C1=O)C#N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)


